methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex thiophene derivative featuring a cyclopenta[b]thiophene core substituted with a methyl ester group at position 3 and a trichloroethyl-2-methylbenzoylamino moiety at position 2.
Properties
Molecular Formula |
C19H19Cl3N2O3S |
|---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19Cl3N2O3S/c1-10-6-3-4-7-11(10)15(25)23-18(19(20,21)22)24-16-14(17(26)27-2)12-8-5-9-13(12)28-16/h3-4,6-7,18,24H,5,8-9H2,1-2H3,(H,23,25) |
InChI Key |
NZLVWATWXGKGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2-methylbenzoyl chloride to form an intermediate. This intermediate is then reacted with a cyclopenta[b]thiophene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antitumor Activity
One of the most promising applications of this compound is in the field of cancer therapeutics. Research has demonstrated that derivatives of cyclopenta[b]thiophene structures exhibit significant antitumor activity. For instance, a study evaluated a series of thieno[2,3-d]pyrimidinone derivatives derived from similar scaffolds, revealing that certain compounds showed potent inhibitory effects against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) using the MTT assay .
Case Study:
In a comparative study, methyl derivatives similar to methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate were synthesized and tested for cytotoxicity against human cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in targeted cancer cells .
Antimicrobial Properties
Another area of exploration is the antimicrobial efficacy of this compound. Compounds containing thiophene rings have been reported to possess antimicrobial properties against various pathogens. The trichloroethylamine moiety may enhance the bioactivity by increasing membrane permeability or by acting on specific microbial targets.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics. Research has shown that compounds like methyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be utilized in organic photovoltaic cells due to their ability to facilitate charge transport and improve light absorption .
Case Study:
In a recent study on organic solar cells, incorporation of thiophene-based compounds led to enhanced efficiency due to improved charge mobility and stability under operational conditions. The findings suggest that the structural features of these compounds significantly influence their performance in electronic applications .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant antitumor activity against HepG2 and MCF-7 cell lines; potential for further development as anticancer agents. |
| Antimicrobial | Exhibits promising antimicrobial properties; further studies needed to elucidate mechanisms. |
| Material Science | Effective in enhancing performance in organic photovoltaics; beneficial electronic properties noted. |
Mechanism of Action
The mechanism of action of methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the cyclopenta[b]thiophene core but differ in substituents, enabling comparative analysis:
Key Observations :
- Synthetic Flexibility: The cyclopenta[b]thiophene scaffold is highly amenable to diverse substituents, including acyl, benzoyl, and trichloroethyl groups. Reactions typically involve reflux conditions with ethanol or methanol as solvents, triethylamine as a base, and sulfur or aldehydes as reagents .
- Yield Variability : Yields for analogs range from 22% () to 85% (), influenced by steric hindrance and electronic effects of substituents.
Key Observations :
- Trichloroethyl Group: The trichloro moiety in the target compound may improve metabolic stability and membrane permeability compared to dichloro or non-halogenated analogs .
- Benzoyl vs. Furoyl : Aromatic substituents (e.g., 2-methylbenzoyl) likely enhance π-π stacking with biological targets, while heterocyclic groups (e.g., furoyl) may modulate solubility .
Physicochemical Properties
Key Observations :
- Solubility : Bulky hydrophobic groups (e.g., trichloroethyl) reduce aqueous solubility, necessitating formulation optimizations for in vivo studies.
- Structural Confirmation : NMR and HRMS data for analogs confirm the integrity of the cyclopenta[b]thiophene core and substituent regiochemistry .
Computational Insights
- Docking Studies: AutoDock Vina () predicts that the trichloroethyl group in the target compound may occupy hydrophobic pockets in viral polymerases or bacterial enzymes, enhancing binding affinity compared to non-chlorinated analogs .
- Hirshfeld Analysis : For related thiophenes, intermolecular interactions (e.g., C–H···O, N–H···S) dominate crystal packing, suggesting similar solid-state behavior for the target compound .
Biological Activity
Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic compound with potential biological activities. Its complex structure suggests various interactions within biological systems, making it a subject of interest in pharmacological research.
- Molecular Formula : C20H21Cl3N4O2S
- Molecular Weight : 475.82 g/mol
- CAS Number : 300698-11-7
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action.
Anticancer Activity
Research indicates that derivatives of thiophene compounds, including the one , exhibit significant anticancer properties. These compounds can induce apoptosis in various cancer cell lines. For instance, a study found that similar thiophene derivatives showed cytotoxic effects on prostate and breast cancer cells by triggering caspase-dependent pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties. A related study highlighted the efficacy of similar compounds against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Neuroprotective Effects
Emerging evidence suggests that compounds with thiophene moieties can exhibit neuroprotective effects. Studies have shown that these compounds may enhance neuronal survival under stress conditions by modulating oxidative stress pathways and reducing inflammatory responses .
The biological mechanisms underlying the activities of this compound are not fully elucidated but may involve:
- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK and PI3K/Akt, which are critical in cancer progression and neuronal health.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of thiophene derivatives on various cancer cell lines, demonstrating dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM for different cell types .
- Antimicrobial Activity : In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Data Table
Q & A
Q. What are the optimal synthetic routes for preparing methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
Answer: The synthesis of structurally analogous compounds (e.g., ) involves multi-step acylation and cyclization reactions . A general approach includes:
- Step 1 : Condensation of a 2-amino-thiophene precursor (e.g., methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with a trichloroethylamine intermediate under anhydrous CH₂Cl₂, using acid anhydrides (e.g., succinic or maleic anhydride) as acylating agents .
- Step 2 : Purification via reverse-phase HPLC with gradients (e.g., MeCN:H₂O) or methanol recrystallization to isolate the product .
Key factors affecting yield include solvent polarity, stoichiometric ratios of reactants (1:1.2 molar ratio recommended), and inert gas protection (N₂) to prevent oxidation .
Q. How can the structural integrity of this compound be validated post-synthesis?
Answer: Combined spectroscopic and crystallographic methods are critical:
- 1H/13C NMR : Confirm the presence of diagnostic signals, e.g., methyl ester protons (~δ 3.7–3.8 ppm), trichloroethyl carbons (~δ 45–50 ppm), and cyclopenta[b]thiophene ring protons (δ 1.7–2.7 ppm) .
- IR Spectroscopy : Identify characteristic peaks for C=O (1650–1700 cm⁻¹), C-O (1260–1280 cm⁻¹), and NH/amide bonds (3300–3400 cm⁻¹) .
- X-ray Crystallography (if applicable): Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for related thioureido-thiophenes in and .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer:
- Antibacterial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, following protocols in and .
- Enzyme Inhibition Studies : Test interactions with bacterial targets (e.g., dihydrofolate reductase) via fluorescence-based assays, leveraging structural analogs from .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylbenzoyl group influence reaction kinetics during acylation?
Answer: The ortho-methyl group introduces steric hindrance, slowing acylation rates compared to unsubstituted benzoyl derivatives. This can be quantified via:
Q. How can contradictory bioactivity data (e.g., variable MIC values across studies) be resolved?
Answer:
- Standardized Protocols : Ensure consistent bacterial strains, growth media (e.g., Mueller-Hinton agar), and inoculum sizes (0.5 McFarland standard) .
- Metabolomic Profiling : Compare bacterial membrane permeability (via SYTOX Green uptake assays) to identify resistance mechanisms .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl moiety to enhance membrane penetration, as seen in .
Q. What computational strategies predict binding modes of this compound with bacterial targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with S. aureus enoyl-ACP reductase (PDB: 3FNG). Prioritize residues (e.g., Tyr158, Lys163) critical for hydrogen bonding .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD and binding free energy (MM-PBSA) .
Q. How can regioselectivity challenges in cyclopenta[b]thiophene functionalization be addressed?
Answer:
Q. What analytical techniques resolve discrepancies in NMR assignments for diastereomeric mixtures?
Answer:
- NOESY/ROESY : Identify through-space correlations between the trichloroethyl group and thiophene ring to assign stereochemistry .
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | Anhydrous CH₂Cl₂ | |
| Acylating Agent | Succinic anhydride | |
| Purification Method | Reverse-phase HPLC | |
| Yield Range | 47–85% |
Q. Table 2. Diagnostic NMR Signals for Structural Validation
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Methyl ester (COOCH₃) | 3.78 (s) | 166.4 |
| Trichloroethyl (CCl₃) | - | 45–50 |
| Cyclopenta[b]thiophene | 1.71–2.69 (m) | 22.8–26.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
